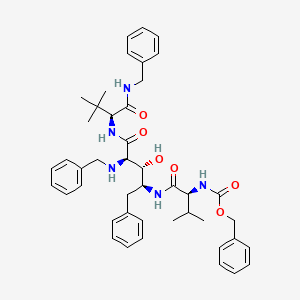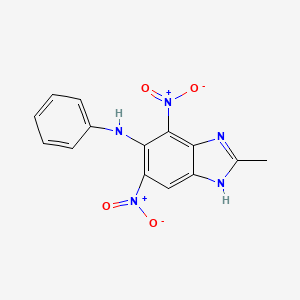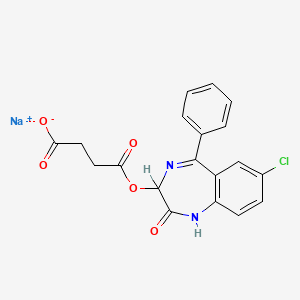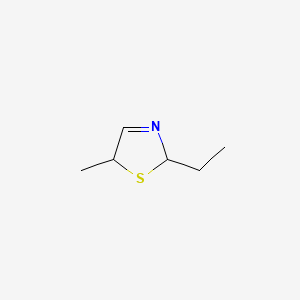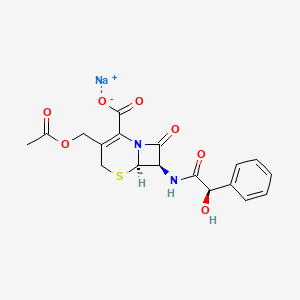![molecular formula C14H12ClN5O3S B12727595 [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea CAS No. 195370-47-9](/img/structure/B12727595.png)
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a thiourea group, a nitrobenzoyl group, and a chloroanilino group
Vorbereitungsmethoden
The synthesis of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts
Wissenschaftliche Forschungsanwendungen
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase (MK-2), by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea can be compared with other thiourea derivatives, such as:
[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea: Similar in structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.
[2-(4-fluoroanilino)-4-nitrobenzoyl]amino]thiourea: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea: The methoxy group can increase the compound’s solubility and modify its pharmacokinetic properties .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Eigenschaften
CAS-Nummer |
195370-47-9 |
|---|---|
Molekularformel |
C14H12ClN5O3S |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-8-1-3-9(4-2-8)17-12-7-10(20(22)23)5-6-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
InChI-Schlüssel |
UMBMOBMUZACHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


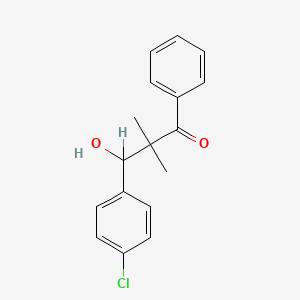

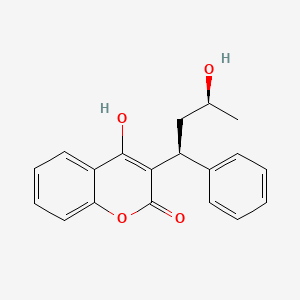
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)

